molecular formula C24H20N6O B11712060 5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole

5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11712060
M. Wt: 408.5 g/mol
InChI Key: NKZFEUMNXCVOLZ-MYYYXRDXSA-N
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Description

4-methoxybenzaldehyde 1-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a 4-methoxybenzaldehyde moiety linked to a triazinoindole core via a hydrazone linkage, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzaldehyde 1-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves a multi-step process. The initial step often includes the preparation of the triazinoindole core, which can be achieved through the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-methoxybenzaldehyde 1-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

4-methoxybenzaldehyde 1-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several scientific research applications:

Properties

Molecular Formula

C24H20N6O

Molecular Weight

408.5 g/mol

IUPAC Name

5-benzyl-N-[(Z)-(4-methoxyphenyl)methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C24H20N6O/c1-31-19-13-11-17(12-14-19)15-25-28-24-26-23-22(27-29-24)20-9-5-6-10-21(20)30(23)16-18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,26,28,29)/b25-15-

InChI Key

NKZFEUMNXCVOLZ-MYYYXRDXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\NC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2

Origin of Product

United States

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